molecular formula C18H21ClN4 B1360352 Midamaline CAS No. 496-38-8

Midamaline

Cat. No.: B1360352
CAS No.: 496-38-8
M. Wt: 328.8 g/mol
InChI Key: VFSSTMGMWLZGCO-UHFFFAOYSA-N
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Description

Midamaline (chemical name: N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N'-dimethyl-N-phenylethane-1,2-diamine) is a synthetic compound classified as a local anesthetic . Its structure features a benzimidazole core linked to a phenylethylenediamine moiety, distinguishing it from conventional local anesthetics like lidocaine or bupivacaine. This compound's mechanism of action involves sodium channel blockade, inhibiting neuronal signal transmission, which aligns with its primary use in regional anesthesia .

Properties

CAS No.

496-38-8

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

N'-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C18H21ClN4/c1-22(2)10-11-23(15-6-4-3-5-7-15)13-18-20-16-9-8-14(19)12-17(16)21-18/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)

InChI Key

VFSSTMGMWLZGCO-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CN(C)CCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C3=CC=CC=C3

Other CAS No.

496-38-8

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Midamaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Analogues

Midamaline’s benzimidazole group is a key structural feature shared with antiparasitic agents (e.g., albendazole) but rare among local anesthetics. Below is a comparison with two functionally similar local anesthetics: lidocaine (amide-type) and benzocaine (ester-type).

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups
This compound Benzimidazole Chlorobenzimidazole, phenylethylenediamine
Lidocaine Aminoamide Diethylaminoacetamide, xylidine
Benzocaine Ester Para-aminobenzoic acid ethyl ester

Implications :

  • Unlike ester-based anesthetics (e.g., benzocaine), this compound’s amide/amine structure suggests hepatic metabolism, reducing hydrolysis-related allergic reactions .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Profile Comparison

Parameter This compound Lidocaine Bupivacaine
Onset (minutes) Not reported 2–5 5–10
Duration (hours) Not reported 1–2 4–8
Metabolism Hepatic (predicted) Hepatic (CYP3A4) Hepatic (CYP3A4)
Protein Binding Not reported 60–80% 95%

Key Observations :

  • This compound’s metabolism is hypothesized to involve hepatic pathways due to its amine groups, similar to lidocaine and bupivacaine .
  • Limited clinical data preclude direct comparisons of onset/duration, but structural analogs suggest intermediate lipid solubility .

Pharmacodynamic Differences

  • Safety Profile: Unlike ester-type anesthetics (benzocaine), this compound is less likely to cause para-aminobenzoic acid (PABA)-mediated allergies .

Table 3: Clinical Indications and Adverse Effects

Compound Indications Common Adverse Effects
This compound Regional anesthesia Limited data; predicted CNS effects
Lidocaine Local anesthesia, arrhythmia Hypotension, seizures
Bupivacaine Surgical anesthesia Cardiotoxicity, neurotoxicity

Notable Gaps:

  • This compound’s clinical data are sparse, necessitating head-to-head trials for efficacy/safety validation .
  • Preclinical studies suggest comparable anesthetic potency to lidocaine but require confirmation .

Biological Activity

Midamaline, a compound that has garnered attention in pharmacological research, is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a monobenzonum derivative, which indicates its structural complexity and potential reactivity. Its chemical formula and specific structural characteristics are crucial for understanding its biological interactions.

Pharmacological Profile

1. Mechanism of Action:
this compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways. Research indicates that it may influence neurotransmitter systems, particularly affecting acetylcholine levels, which is significant for conditions like Alzheimer's disease .

2. Biological Activities:

  • Anticholinergic Effects: this compound has been studied for its potential anticholinergic properties, which may be beneficial in treating disorders characterized by excessive cholinergic activity.
  • Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties against certain viral strains, although detailed mechanisms remain to be fully elucidated .
  • Cytotoxicity: In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating potential applications in oncology .

Case Studies

1. Alzheimer's Disease Research:
A significant body of research has focused on this compound's role in modulating cholinergic signaling. A study evaluated its efficacy in inhibiting acetylcholinesterase (AChE) activity, a key enzyme involved in the breakdown of acetylcholine. Results demonstrated that this compound effectively inhibited AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .

2. Cancer Cell Line Studies:
In another study, this compound was tested against multiple cancer cell lines including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). The findings indicated that this compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant anti-cancer potential .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
AnticholinergicInhibition of AChE
AntiviralActivity against specific viruses
CytotoxicitySignificant effects on cancer cells

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